4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted benzamide core and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-substituted Benzamide Core: This step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting acyl chloride is then reacted with aniline to produce 4-fluorobenzamide.
Introduction of the Methoxyphenyl Group: The next step involves the reaction of 2-methoxyaniline with formic acid to form 2-(2-methoxyphenyl)formamide.
Coupling Reaction: The final step is the coupling of 4-fluorobenzamide with 2-(2-methoxyphenyl)formamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, industrial processes may incorporate purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluoro and methoxy groups can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[4-({2-[(2-hydroxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-chloro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide: Similar structure but with a chloro group instead of a fluoro group.
4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The uniqueness of 4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluoro group enhances the compound’s stability and binding affinity, while the methoxy group can influence its solubility and interaction with biological targets. These features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-[[4-[(4-fluorobenzoyl)amino]benzoyl]amino]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-32-21-5-3-2-4-20(21)24(31)27-15-14-26-22(29)16-8-12-19(13-9-16)28-23(30)17-6-10-18(25)11-7-17/h2-13H,14-15H2,1H3,(H,26,29)(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXGBCAHHJRUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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